REACTION_CXSMILES
|
O.NN.[CH3:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[C:8](=O)[C:9](=[O:15])[NH:10]2.C([O-])(=O)C.[Na+]>CN(C)C=O>[CH3:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:10]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
265 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
484.26 g
|
Type
|
reactant
|
Smiles
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COC1=C2C(C(NC2=CC=C1)=O)=O
|
Name
|
|
Quantity
|
22.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 minutes the temperature stabilized at 110° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The solution is kept at 110° C. for 40.5 hours at which point
|
Duration
|
40.5 h
|
Type
|
CUSTOM
|
Details
|
the heating mantle is removed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
At 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the contents are cooled to 17° C. with an ice bath
|
Type
|
ADDITION
|
Details
|
The resulting mixture is poured into water (6.2 L) which
|
Type
|
TEMPERATURE
|
Details
|
had been pre-cooled to 6° C
|
Type
|
WASH
|
Details
|
The flask is rinsed with water (600 mL)
|
Type
|
TEMPERATURE
|
Details
|
the thick slurry is cooled to 4° C.
|
Type
|
FILTRATION
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Details
|
before being filtered through polypropylene
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with water (3×1.5 L)
|
Type
|
CUSTOM
|
Details
|
the solid is dried in a 50° C. vacuum oven
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CC(NC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 353 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |